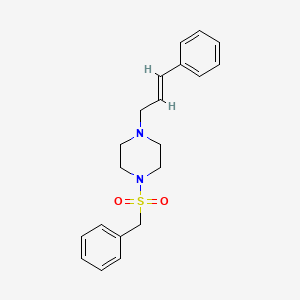![molecular formula C21H18ClN3O5S B6066091 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6066091.png)
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound with a molecular formula of C21H18ClN3O5S This compound is characterized by the presence of a benzenesulfonyl group, a nitroaniline moiety, and a chloro-methylphenyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Sulfonylation: The reaction of the nitroaniline with benzenesulfonyl chloride to form the sulfonamide.
Acylation: The final step involves the acylation of the sulfonamide with 3-chloro-4-methylphenyl acetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other catalytic systems.
Nucleophiles: Ammonia, amines, or other nucleophilic species.
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide moiety may inhibit certain enzymes, while the chloro-methylphenyl group can enhance binding affinity to specific receptors or proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-chloro-2-methylphenyl)acetamide
- 2-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide is unique due to the presence of both a nitro group and a benzenesulfonyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S/c1-15-10-11-16(12-20(15)22)23-21(26)14-24(17-6-5-7-18(13-17)25(27)28)31(29,30)19-8-3-2-4-9-19/h2-13H,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZZKLGZYQZMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6066015.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B6066020.png)

![N-({1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6066042.png)
![2-chloro-N-{[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6066057.png)
![2-[(4-Methylphenyl)(phenylsulfonyl)amino]-N-phenylacetamide](/img/structure/B6066059.png)
![2-(2-Methoxy-4-{[2-(3-methylthiophen-2-YL)azepan-1-YL]methyl}phenoxy)acetamide](/img/structure/B6066060.png)
![4-(4-chlorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6066065.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinone](/img/structure/B6066070.png)
![ethyl 2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6066071.png)
![5-(3,4-dimethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6066072.png)
![N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6066076.png)
![2-[(3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6066098.png)

